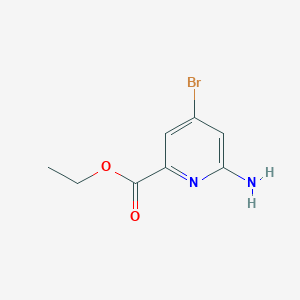

Ethyl 6-amino-4-bromopicolinate

Description

Properties

IUPAC Name |

ethyl 6-amino-4-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTDUJJBMARVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Picolinate Esters As Fundamental Heterocyclic Building Blocks

Picolinate (B1231196) esters, which are derivatives of picolinic acid, represent a class of heterocyclic compounds with significant utility in modern chemical research. The pyridine (B92270) ring, a core component of picolinate esters, is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities. metu.edu.tr In the pharmaceutical industry, picolinate and picolinic acid derivatives are recognized for their biological properties and their ability to form stable complexes with various metals.

The ester functional group in picolinate esters provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. This versatility allows for the incorporation of the picolinate motif into a wide range of molecular frameworks. Furthermore, the pyridine nitrogen atom can influence the reactivity of the ring and participate in non-covalent interactions, which is a crucial aspect in the design of biologically active molecules.

The Strategic Position of Aminobromopicolinate Scaffolds As Versatile Precursors

The aminobromopicolinate scaffold is a particularly valuable platform in organic synthesis due to the orthogonal reactivity of its functional groups. The bromine atom, typically introduced at various positions on the pyridine (B92270) ring, serves as a versatile handle for a wide array of cross-coupling reactions. These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the picolinate (B1231196) core with diverse substituents. The presence of bromine significantly enhances the reactivity of the scaffold in these transformations.

The amino group, on the other hand, offers a nucleophilic center that can be readily acylated, alkylated, or used as a directing group in subsequent reactions. The strategic placement of both the amino and bromo substituents on the picolinate ring allows for a stepwise and controlled diversification of the molecule. This multi-faceted reactivity makes aminobromopicolinate scaffolds ideal precursors for the synthesis of libraries of compounds for drug discovery and materials science. Their structural features are often associated with a range of pharmacological properties, including antimicrobial and anti-inflammatory effects.

Ethyl 6 Amino 4 Bromopicolinate: a Key Synthetic Intermediate

Established Synthetic Routes for 6-Amino-4-bromopicolinate Esters

The synthesis of 6-amino-4-bromopicolinate esters typically involves a multi-step process starting from a pre-functionalized pyridine (B92270) ring. Key transformations include regioselective bromination and the introduction of the amino and ester groups in an orthogonal manner.

Regioselective Bromination Techniques Applied to Pyridine Systems

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, such as bromination, can be challenging and often requires specific strategies to achieve the desired regioselectivity. rsc.org

One common approach involves the activation of the pyridine ring towards electrophilic attack. This can be achieved through the formation of pyridine N-oxides. The N-oxide increases the electron density of the ring, facilitating electrophilic substitution. For instance, regioselective bromination of fused pyridine N-oxides has been reported to yield C2-brominated products in high yields using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com This method proceeds under mild conditions, avoiding harsh reagents like elemental bromine. tcichemicals.com

Another strategy is the use of specific brominating agents that exhibit high regioselectivity. For example, N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or in ionic liquids has been shown to be highly regioselective in the bromination of aromatic compounds. nih.gov Theoretical analyses, such as ab initio calculations, can also be employed to predict the positional selectivity of electrophilic aromatic bromination, aiding in the selection of appropriate reaction conditions. nih.gov For certain substrates, reagents like tetrabutylammonium tribromide (TBATB) have been used for efficient and regioselective bromination. nih.gov

Strategies for Orthogonal Introduction of Amino and Ester Functionalities onto Pyridine Rings

The introduction of both an amino group and an ester functionality onto the same pyridine ring requires careful planning to ensure that the installation of one group does not interfere with the other. This is known as orthogonal synthesis.

One approach involves starting with a pyridine derivative that already contains one of the desired functionalities or a precursor group. For example, a pre-existing nitro group can be reduced to an amino group, or a carboxylic acid can be esterified. The challenge often lies in performing these transformations in the presence of other sensitive functional groups.

Direct amination of the pyridine ring can be difficult. galchimia.com However, methods have been developed to selectively introduce an amino group at the C2 position. One such method utilizes a polyfunctional reagent that activates the pyridine nitrogen, transfers an amino group to the C2 position, and then acts as an oxidant to yield the final 2-aminopyridine (B139424) product. galchimia.com

The ester functionality is typically introduced through esterification of a corresponding carboxylic acid. For instance, picolinic acid can be converted to its ethyl ester by reaction with ethanol. bio-conferences.org This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride. bio-conferences.org

De Novo Pyridine Ring Construction Methodologies Applicable to Picolinate (B1231196) Frameworks

De novo synthesis, the construction of a complex molecule from simpler, acyclic precursors, offers an alternative to the functionalization of a pre-existing pyridine ring. wikipedia.org This approach can be particularly advantageous for accessing highly substituted pyridines that are difficult to prepare using traditional methods. illinois.educhemrxiv.org

Several de novo strategies for pyridine synthesis have been developed. These include:

[2+2+2] Cycloaddition Reactions: This powerful method involves the transition-metal-catalyzed cycloaddition of two alkyne molecules and a nitrile to form a pyridine ring. researchgate.net This approach allows for a rapid increase in molecular complexity and can be used to create highly substituted pyridines. illinois.eduresearchgate.net

Multi-component Reactions: These reactions, such as the Hantzsch pyridine synthesis, combine multiple simple starting materials in a single step to construct the pyridine core. illinois.edu While efficient, controlling the regioselectivity of these reactions can be a challenge. illinois.edu

Ring Transformation Reactions: It is also possible to synthesize pyridines from other heterocyclic systems. For example, a pyran-to-pyridine conversion has been developed for the synthesis of certain complex natural products. chemrxiv.org

These de novo methods provide a versatile toolkit for the synthesis of a wide range of substituted picolinate frameworks, potentially including this compound, by carefully selecting the appropriate acyclic precursors. illinois.educhemrxiv.org

Derivatization and Functionalization from Related Bromopicolinate Precursors

Once a bromopicolinate scaffold is obtained, the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to the synthesis of diverse libraries of picolinate derivatives.

Aryl bromides are common substrates in palladium-, nickel-, and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov For example, a β-acyloxy alkyl bromide can undergo palladium-catalyzed cross-coupling to introduce an aryl group. acs.org

The amino group on the picolinate ring can also be a site for further derivatization. For instance, it can be acylated or alkylated to introduce additional functional groups. This dual functionalization capacity of bromopicolinates makes them valuable intermediates in medicinal chemistry and materials science.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability of Reported Methodologies

The choice of a synthetic route for this compound or its analogs depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product.

| Methodology | Advantages | Disadvantages | Typical Yields | Scalability |

| Functionalization of Pre-existing Pyridine Rings | Well-established chemistry, predictable regioselectivity in some cases. | Can require multiple steps, harsh reagents, and protecting groups. | Moderate to high, depending on the specific reaction. | Generally scalable, but may require optimization for large-scale production. |

| De Novo Pyridine Synthesis | Access to highly substituted and complex pyridines, convergent synthesis. chemrxiv.org | Can be less atom-economical, regioselectivity can be an issue. illinois.edu | Variable, can be high for optimized reactions. | Can be challenging to scale up, especially for multi-component reactions. |

| Derivatization from Bromopicolinate Precursors | High versatility for creating diverse analogs from a common intermediate. | Requires the initial synthesis of the bromopicolinate precursor. | Generally high for cross-coupling reactions. | Often scalable, as cross-coupling reactions are widely used in industrial settings. |

This table provides a general comparison. Specific yields and scalability will vary depending on the exact substrate and reaction conditions.

Chemical Transformations at the Bromine Substituent

The bromine atom attached to the electron-deficient pyridine ring is the most synthetically versatile handle on the molecule. It is readily displaced or engaged in a variety of powerful bond-forming reactions, enabling extensive diversification of the core structure.

The carbon-bromine bond in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom activates the 4-position towards attack by nucleophiles. This allows for the direct replacement of the bromine atom with a range of heteroatom nucleophiles. chemguide.co.uk Strong nucleophiles are typically required to proceed at reasonable rates. chemguide.co.ukwikipedia.org

These reactions are fundamental for introducing new functional groups. For instance, reaction with alkoxides (like sodium methoxide) or phenoxides can yield the corresponding ethers, while thiolates can be used to install sulfur-containing moieties. Although the amino group at the 6-position is also a nucleophile, its reactivity in intermolecular substitution is generally lower than that of stronger, anionic nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions at the C4-Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-alkoxy-6-aminopicolinate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-arylthio-6-aminopicolinate |

| Amine | Pyrrolidine | 4-(pyrrolidin-1-yl)-6-aminopicolinate |

This table represents plausible transformations based on the known reactivity of 4-halopyridines. Specific reaction conditions would need to be optimized.

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and widely used methods for modifying the C4-position of this compound. These reactions offer a broad scope, excellent functional group tolerance, and predictable stereochemistry, making them indispensable in modern synthesis. nih.gov

Palladium-catalyzed reactions are paramount for creating new carbon-carbon bonds at the site of the bromine atom.

The Suzuki-Miyaura coupling is one of the most common methods, reacting the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is known for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts. organic-chemistry.org A variety of palladium catalysts, including those with phosphine (B1218219) ligands like PPh₃ or PCy₃, can be employed. nih.govorganic-chemistry.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 6-amino-4-phenylpicolinate |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Ethyl 6-amino-4-(thiophen-2-yl)picolinate |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Ethyl 6-amino-4-methylpicolinate |

The Stille coupling utilizes organostannanes (organotin compounds) as the coupling partner. While effective, the toxicity of the tin reagents and byproducts has made it less favored than the Suzuki coupling for many applications.

The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide. beilstein-journals.org This method is particularly useful for its ability to form C(sp²)-C(sp³) bonds and has seen significant methodological advancements, including the use of flow chemistry for generating the required organozinc species. beilstein-journals.orgnih.gov

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen and carbon-oxygen bonds. nih.govnih.gov This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide variety of amines, including primary and secondary alkyl and aryl amines, as well as alcohols and phenols. nih.govbeilstein-journals.org The choice of palladium precursor, ligand, and base is critical for achieving high yields. beilstein-journals.org Catalyst systems often employ bulky, electron-rich phosphine ligands like Xantphos or SPhos. nih.govbeilstein-journals.org This reaction is a cornerstone of medicinal chemistry for synthesizing libraries of compounds for drug discovery programs. nih.gov

Table 3: Representative Buchwald-Hartwig Coupling Reactions

| Coupling Partner | Catalyst Precursor | Ligand | Base | Product Type |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | C-N (Aryl Amine) |

| Benzylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | C-N (Alkyl Amine) |

| Phenol | Pd(OAc)₂ | Xantphos | K₂CO₃ | C-O (Aryl Ether) |

Data adapted from analogous reactions on N-substituted 4-bromo-7-azaindoles. nih.govbeilstein-journals.org

While palladium catalysis dominates, other transition metals are also effective. Copper-catalyzed coupling reactions , often referred to as Ullmann-type reactions, provide a valuable alternative, particularly for C-N and C-O bond formation. nih.gov Copper catalysis can sometimes offer different selectivity or be more effective for specific substrates, such as in the amination of bromobenzoic acids. nih.gov These methods can be highly regioselective and may not require the specialized ligands often needed in palladium catalysis. nih.gov Copper has also been used to catalyze cycloaddition reactions, for instance, between 4-bromosydnones and alkynes, showcasing its utility in constructing heterocyclic rings. nih.gov

Advanced Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactions Involving the Amino Functionality

The 6-amino group is a key nucleophilic center on the molecule and can undergo a variety of chemical transformations common to anilines and amino acids. libretexts.org These reactions allow for the introduction of new functionalities, modification of the electronic properties of the pyridine ring, and the creation of attachment points for further synthetic elaboration.

One of the most common reactions is acylation , where the amino group reacts with an acyl chloride or anhydride in the presence of a base to form a stable amide bond. This is often used as a protecting group strategy or to build more complex structures. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Another important transformation is the reaction with aldehydes or ketones to form imines (Schiff bases). libretexts.org Furthermore, the amino group can be derivatized using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for analytical purposes, highlighting its accessibility. mdpi.com

Under specific conditions using nitrous acid (HNO₂), the amino group can be converted into a diazonium salt . This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, further expanding the synthetic utility of the original scaffold.

Table 4: Representative Reactions of the 6-Amino Group

| Reagent | Reagent Type | Product Functional Group |

|---|---|---|

| Acetyl Chloride | Acylating Agent | Amide |

| Benzoic Anhydride | Acylating Agent | Amide |

| Tosyl Chloride | Sulfonylating Agent | Sulfonamide |

| Benzaldehyde | Aldehyde | Imine (Schiff Base) |

Amine Alkylation and Acylation Reactions for Further Functionalization

The primary amine group in this compound serves as a key nucleophilic center, readily undergoing alkylation and acylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby modifying the compound's steric and electronic properties.

In a representative alkylation, the amine can be reacted with alkyl halides in the presence of a base to yield secondary or tertiary amines. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

Acylation, the reaction of the amine with acylating agents like acid chlorides or anhydrides, provides a straightforward route to amide derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Acylation | Acid chloride/anhydride, Base | Amide |

Oxidative Transformations of the Amino Group

While less common than alkylation or acylation, the amino group of this compound can undergo oxidative transformations. These reactions can lead to the formation of nitroso or nitro derivatives, although they often require specific and carefully controlled reaction conditions to avoid decomposition of the starting material. The electron-withdrawing nature of the pyridine ring and the bromo substituent can influence the reactivity of the amino group in these oxidative processes.

Participation in Intramolecular and Intermolecular Annulation Reactions Leading to Novel Heterocycles

The strategic placement of the amino and bromo functionalities on the pyridine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through annulation reactions.

Intramolecular Annulation: By introducing a suitable functional group, often via alkylation or acylation of the amine, that can subsequently react with the bromo substituent, intramolecular cyclization can be achieved. This approach is a powerful strategy for constructing bicyclic systems containing a fused pyrimidine (B1678525), pyrazine, or other heterocyclic ring.

Intermolecular Annulation: this compound can also participate in intermolecular annulation reactions. For instance, in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, the bromo substituent can be replaced by another amine-containing molecule, followed by a subsequent cyclization step to form a new heterocyclic ring.

Chemical Modulations and Derivatizations of the Ester Group

The ethyl ester group provides another site for chemical modification, offering pathways to picolinic acid and alcohol derivatives.

Hydrolysis Reactions to Form Picolinic Acid Derivatives

The ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 6-amino-4-bromopicolinic acid.

Base-catalyzed hydrolysis (saponification): This is a common method, typically employing an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Acid-catalyzed hydrolysis: This method involves heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium.

The resulting carboxylic acid is a valuable intermediate, as the carboxyl group can participate in a variety of subsequent reactions, including amide bond formation and other coupling chemistries.

Reduction Reactions to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, (6-amino-4-bromopyridin-2-yl)methanol. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄): This is a highly effective reagent for the reduction of esters to alcohols. The reaction is usually carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran.

Sodium borohydride (B1222165) (NaBH₄): While generally less reactive towards esters than LiAlH₄, sodium borohydride can also be used, sometimes in the presence of a Lewis acid catalyst to enhance its reducing power.

Table 2: Ester Group Transformations

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | NaOH(aq) or H₂SO₄(aq) | Carboxylic Acid |

| Reduction | LiAlH₄ or NaBH₄ | Primary Alcohol |

Synergistic Reactivity and Selective Transformations of Multiple Functional Groups

A key aspect of the chemistry of this compound is the ability to selectively transform one functional group in the presence of others. The differing reactivity of the amine, bromo, and ester groups allows for a stepwise and controlled approach to the synthesis of complex molecules.

For example, the amine group can be selectively acylated in the presence of the bromo and ester groups. Subsequently, the bromo substituent can undergo a palladium-catalyzed cross-coupling reaction, leaving the newly formed amide and the ester intact. Finally, the ester can be hydrolyzed or reduced as desired. This orthogonality of reactivity is a cornerstone of its utility in multistep organic synthesis.

The interplay between the functional groups can also be synergistic. For instance, the electronic effects of the amino and bromo groups influence the reactivity of the pyridine ring itself, potentially directing further electrophilic substitution reactions. The ability to orchestrate a sequence of reactions, taking advantage of the inherent reactivity of each functional group, makes this compound a powerful building block for the creation of diverse and complex molecular structures.

Regiochemical Considerations and Control in Multisubstituted Pyridine Reactivity

The reactivity of a substituted pyridine ring is a complex interplay of the electronic properties inherent to the heterocycle and the directing effects of its substituents. In the case of this compound, the pyridine ring is adorned with three distinct functional groups—an amino group, a bromine atom, and an ethyl ester—each exerting a significant influence on the molecule's reactivity and the regiochemical outcome of subsequent transformations.

The pyridine ring itself is intrinsically electron-deficient compared to benzene, a result of the greater electronegativity of the nitrogen atom which withdraws electron density from the ring carbons. This generally makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at the C2 or C4 positions. youtube.com Electrophilic attack, when it does occur, is heavily disfavored at the C2 and C4 positions (ortho and para to the nitrogen) because the resulting cationic intermediates would place an unstable positive charge on the electronegative nitrogen atom. youtube.com Consequently, electrophilic substitution on an unsubstituted pyridine ring preferentially occurs at the C3 position. youtube.com

In this compound, the scenario is more nuanced due to the powerful directing effects of the existing substituents. The two unsubstituted positions, C3 and C5, are the primary sites for potential C-H functionalization. The regiochemical outcome of reactions at these sites is dictated by the synergistic or antagonistic effects of the groups at C2, C4, and C6.

Amino Group (-NH₂ at C6): This is a potent activating group for electrophilic aromatic substitution. Through its strong resonance (+M) effect, it donates electron density into the pyridine ring, significantly increasing its nucleophilicity. It directs incoming electrophiles to its ortho (C5) and para (C3) positions.

Bromo Group (-Br at C4): As a halogen, bromine is a deactivating group for EAS due to its strong inductive electron-withdrawing (-I) effect. However, through resonance (+M), it can donate lone-pair electron density and directs incoming electrophiles to its ortho positions (C3 and C5).

The combined influence of these groups creates a strong electronic bias. Both the powerfully activating amino group and the ortho-directing bromo group steer electrophiles toward the C3 and C5 positions. This concerted effect overcomes the inherent electron deficiency of the pyridine ring, making the C3 and C5 positions susceptible to electrophilic attack.

Beyond electrophilic substitution, the bromine atom at the C4 position serves as a versatile handle for regiocontrolled transformations via transition-metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide array of substituents at this specific position, displacing the bromide. This pathway is often preferred for functionalization as it avoids the potential for isomer mixtures that can arise from C-H activation and offers a predictable, site-specific modification.

The table below summarizes the directing influence of the substituents on the pyridine ring.

| Substituent (Position) | Electronic Effect | Type | Preferred Positions for Electrophilic Attack |

|---|---|---|---|

| -COOEt (C2) | -I, -M | Deactivating | C4, C6 (already substituted) |

| -Br (C4) | -I, +M | Deactivating, Ortho Director | C3, C5 |

| -NH₂ (C6) | -I, +M | Activating, Ortho/Para Director | C3, C5 |

Control over the regiochemical outcome can be exerted by selecting the appropriate reaction type. For instance, electrophilic substitution reactions like nitration or halogenation would be directed to C3 and C5, while palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination would occur exclusively at the C4 position.

The following table illustrates potential regioselective reactions on the this compound scaffold.

| Reaction Type | Reagents | Target Position | Expected Major Product |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C4 | Ethyl 6-amino-4-aryl-picolinate |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | C4 | Ethyl 6-amino-4-alkynyl-picolinate |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | C4 | Ethyl 6-amino-4-(dialkylamino)picolinate |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C3 and/or C5 | Ethyl 6-amino-3,4-dibromo-picolinate and/or Ethyl 6-amino-4,5-dibromo-picolinate |

| Directed Ortho-Metalation | n-BuLi, then Electrophile (E+) | C5 | Ethyl 6-amino-4-bromo-5-E-picolinate |

Strategic Research Applications of Ethyl 6 Amino 4 Bromopicolinate in Advanced Organic Synthesis

Role as a Key Precursor for the Construction of Diverse Heterocyclic Compounds

The inherent reactivity of the pyridine (B92270) ring, enhanced by its substituents, positions Ethyl 6-amino-4-bromopicolinate as a pivotal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of a bromine atom at the 4-position is particularly significant, as it serves as a versatile handle for various cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, thereby enabling the construction of complex, polycyclic systems.

The amino group at the 6-position and the ethyl ester at the 2-position offer additional sites for chemical modification, facilitating the formation of fused ring systems. These functionalities can participate in cyclization reactions, leading to the formation of pyridones, pyrimidines, and other fused heterocyclic structures. General strategies for the synthesis of pyrido-fused heterocycles often rely on the functionalization of halopyridines, making this compound an ideal substrate for such transformations mdpi.com.

The reactivity of the bromine atom is central to many synthetic strategies. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds. Furthermore, the amino group can be acylated or can participate in condensation reactions, while the ester can be hydrolyzed or aminated to introduce further diversity. This multi-faceted reactivity allows for the execution of cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity from a relatively simple starting material researchgate.net.

| Reaction Type | Reagent/Catalyst | Resulting Structure | Significance |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl/heteroaryl substituted picolinate (B1231196) | Introduction of diverse aromatic systems |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 4-Amino substituted picolinate | Formation of di- or tri-substituted amines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 4-Alkynyl substituted picolinate | Introduction of linear carbon frameworks |

| Cyclization (intramolecular) | Heat or base/acid | Fused pyridone or pyrimidine (B1678525) derivatives | Construction of bicyclic and polycyclic systems |

Utility in the Convergent Synthesis of Biologically Relevant Molecular Frameworks

The structural motifs accessible from this compound are frequently found in biologically active molecules. The substituted aminopyridine core is a recognized pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Consequently, this building block has proven to be instrumental in the convergent synthesis of molecular frameworks with significant therapeutic potential.

A prominent area of application is in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The 4-aminopyridine (B3432731) substructure can serve as a crucial hinge-binding motif, forming key hydrogen bonds with the protein backbone. For instance, the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, which are potent tyrosine kinase inhibitors, showcases a strategy that can be adapted from this compound researchgate.netrsc.org. The bromine atom allows for the introduction of various aniline (B41778) derivatives via amination reactions, while the amino and ester groups can be elaborated to form the fused pyrimidine ring.

The versatility of this precursor allows for a modular approach to synthesis. Different fragments can be sequentially coupled to the picolinate core, enabling the rapid generation of a library of analogs for biological screening. This convergent approach is highly efficient for exploring the structure-activity relationships of a particular pharmacophore.

| Target Class | Key Synthetic Transformation | Resulting Bioactive Scaffold | Example of Biological Relevance |

| Kinase Inhibitors | Buchwald-Hartwig amination, Cyclization | Pyrrolo[2,3-d]pyrimidines, Imidazo[4,5-g]quinazolines | Inhibition of receptor tyrosine kinases researchgate.netnih.gov |

| GPCR Modulators | Suzuki coupling, Amidation | Substituted bi-aryl picolinamides | Allosteric modulators of adenosine (B11128) receptors mdpi.com |

| Antimicrobial Agents | Condensation reactions | Fused pyran and thiazine (B8601807) derivatives | Inhibition of bacterial growth mdpi.com |

Contributions to Pharmaceutical and Agrochemical Lead Compound Discovery and Development Programs

The utility of this compound extends beyond academic research into industrial applications, particularly in the discovery and development of new pharmaceutical and agrochemical products. Its role as a versatile intermediate makes it a valuable component in high-throughput synthesis and lead optimization campaigns.

In the pharmaceutical sector, the aminopicolinate scaffold is a key component of numerous developmental drug candidates. As mentioned, its application in the synthesis of kinase inhibitors is significant, a class of drugs with major implications in oncology and inflammatory diseases nih.govmdpi.com. The ability to readily modify the substituents on the picolinate ring allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

In the agrochemical industry, picolinate derivatives have a long history of use as herbicides. Notably, 4-amino-6-aryl-picolinates have been developed as a new class of synthetic auxin herbicides with potent activity against broadleaf weeds researchgate.netmdpi.com. This compound serves as an excellent starting point for the synthesis of these complex herbicides. The bromine atom can be replaced with various aryl or heteroaryl groups through cross-coupling reactions, a key step in the synthesis of these commercial products. The development of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrates the ongoing innovation in this area, with the picolinate core remaining a central feature mdpi.com.

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Investigations

A critical aspect of modern drug and agrochemical discovery is the systematic exploration of the structure-activity relationship (SAR) of a lead compound. This involves the synthesis and biological evaluation of a large number of analogs to understand how structural modifications influence biological activity. This compound is an ideal scaffold for the construction of such compound libraries due to its multiple points of diversification.

The three key functional groups—the bromine atom, the amino group, and the ethyl ester—can be independently or sequentially modified. For example, a library of compounds can be generated by first performing a Suzuki coupling at the 4-position with a variety of boronic acids. The resulting products can then be further diversified by acylating the amino group with different carboxylic acids or by aminating the ester with a range of amines. This parallel synthesis approach allows for the rapid generation of hundreds or even thousands of distinct compounds from a single, readily available precursor.

The SAR data obtained from these libraries can provide crucial insights into the binding mode of the molecules with their biological target. For instance, in the development of kinase inhibitors, understanding which substituents at the 4-position enhance potency or selectivity can guide the design of more effective drugs mdpi.com. Similarly, in agrochemical research, SAR studies can reveal the structural features required for optimal herbicidal activity and crop safety.

| Point of Diversification | Synthetic Method | Types of Analogs Generated | Goal of SAR Study |

| 4-Position (Bromine) | Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Varied aryl, heteroaryl, alkynyl, or amino substituents | To explore the impact of substituents on potency and selectivity mdpi.com |

| 6-Position (Amino) | Acylation, Alkylation, or Diazotization | Amides, secondary/tertiary amines, or other functional groups | To probe interactions with the target and modulate physical properties |

| 2-Position (Ester) | Amidation or Reduction | Amides or primary alcohols | To alter solubility, metabolic stability, and hydrogen bonding capacity |

Advanced Characterization and Computational Approaches in Ethyl 6 Amino 4 Bromopicolinate Research

Spectroscopic Methodologies for Structural Confirmation and Analysis

Spectroscopic techniques are fundamental to the elucidation of the molecular structure of ethyl 6-amino-4-bromopicolinate, providing insights from the atomic to the electronic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecule's structure can be assembled.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show two singlets for the protons on the pyridine (B92270) ring, a consequence of their isolation from neighboring protons. The amino group (-NH₂) would typically appear as a broad singlet, and the ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern of an ethyl group coupled to each other.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those bonded to bromine and nitrogen being significantly shifted), and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the amino and bromo substituents on the pyridine ring.

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H₃ | Singlet | ~110-120 |

| Pyridine-H₅ | Singlet | ~140-150 |

| -NH₂ | Broad Singlet | Not Applicable |

| -OCH₂CH₃ | Quartet | ~60-65 |

| -OCH₂CH₃ | Triplet | ~14-15 |

| C=O | Not Applicable | ~165-170 |

| C₂-COOEt | Not Applicable | ~145-150 |

| C₄-Br | Not Applicable | ~115-125 |

Note: The exact chemical shifts are dependent on the solvent and concentration used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to deduce the molecular formula with a high degree of confidence. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can further corroborate the proposed structure by identifying characteristic neutral losses and fragment ions. Expected fragmentation pathways for this compound would include the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement, and cleavage of the ester group itself.

Expected HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₈H₁₀N₂O₂⁷⁹Br | 244.9929 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-N stretching, and the aromatic C=C and C-H stretching and bending vibrations. The C-Br stretching vibration would appear in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the aminopyridine ring in this compound is expected to give rise to distinct absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent and the electronic nature of the substituents on the aromatic ring.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1700 - 1730 |

| C=C & C=N (Aromatic) | Stretch | 1500 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Diffraction Techniques for Solid-State Structure Elucidation

While spectroscopic methods provide information about the connectivity and electronic structure, diffraction techniques offer an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography Studies for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it reveals the packing arrangement of the molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the ester or pyridine nitrogen of a neighboring molecule. Such interactions are crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not widely available, analysis of related structures suggests that the pyridine ring would be planar, with the substituents lying in or close to the plane of the ring.

Chromatographic and Separation Science in Reaction Monitoring, Purification, and Purity Assessment

Chromatographic techniques are essential for the practical handling of this compound, from its synthesis to its final purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions that synthesize this compound. By comparing the spots of the starting materials, the reaction mixture, and the product on a TLC plate, the consumption of reactants and the formation of the product can be qualitatively assessed.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is often the method of choice. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a mixture of solvents like ethyl acetate (B1210297) and hexanes), the desired compound can be effectively separated from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are powerful analytical techniques for assessing the purity of the final product. These methods can separate and quantify even minor impurities, providing a precise measure of the purity of this compound. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound.

Computational Chemistry for Reactivity Prediction, Mechanistic Insights, and Electronic Structure Analysis

Computational chemistry serves as a powerful, non-invasive tool to investigate the intrinsic properties of molecules. In the study of this compound, theoretical calculations provide a foundational understanding of its behavior at a molecular level. These in silico methods allow for the prediction of reactivity, the exploration of potential reaction pathways, and a detailed analysis of the electron distribution within the molecule. By employing sophisticated software and theoretical models, researchers can build a comprehensive profile of the compound's chemical characteristics without the need for extensive laboratory experimentation.

These computational approaches are particularly valuable for understanding complex organic molecules. They can predict various molecular descriptors that are crucial for assessing the potential of a compound in different chemical contexts. For this compound, this includes mapping the electron density to identify sites susceptible to electrophilic or nucleophilic attack, thereby offering predictions about its reactivity with other chemical entities. Furthermore, these methods can model the transition states of potential reactions, providing critical insights into the energy barriers and the feasibility of different mechanistic pathways. This theoretical framework is essential for the rational design of synthetic routes and for anticipating the chemical behavior of the molecule.

Application of Quantum Chemical Calculations (e.g., frontier molecular orbital analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. A key application within this framework is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comwikipedia.org The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's reactivity and its role in chemical reactions. numberanalytics.comyoutube.comwikipedia.org

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. numberanalytics.com A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

To provide a concrete, albeit hypothetical, illustration, we can consider the typical range of HOMO-LUMO energies and related quantum chemical parameters for similar aromatic amine derivatives found in the literature.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| EHOMO | -5.8 eV to -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and nucleophilicity. |

| ELUMO | -1.2 eV to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 3.8 eV to 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | 2.0 D to 4.0 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are hypothetical and are presented for illustrative purposes based on general values for similar molecular structures. Actual values would require specific DFT calculations for this compound.

A detailed computational study would involve optimizing the geometry of this compound and then performing calculations to determine these electronic parameters. The results would provide a robust theoretical foundation for understanding its chemical behavior and for guiding future experimental research.

Future Perspectives and Emerging Directions in Ethyl 6 Amino 4 Bromopicolinate Research

Development of Sustainable and Green Synthetic Protocols for Enhanced Environmental Impact

The principles of green chemistry are increasingly being integrated into the synthesis of chemical intermediates to minimize environmental impact. Future research on Ethyl 6-amino-4-bromopicolinate is geared towards developing more sustainable synthetic routes that reduce waste, avoid hazardous substances, and improve energy efficiency. Traditional synthetic methods often rely on harsh reagents and organic solvents. In contrast, green approaches focus on the use of environmentally benign solvents like water or ethanol, and catalysts that can be recycled and reused.

One-pot multi-component reactions represent a key strategy in green chemistry, as they reduce the number of synthetic steps and purification stages, thereby saving time, resources, and minimizing waste. researchgate.net The synthesis of structurally related amino-substituted carboxylates has been achieved using this approach, often in eco-friendly solvents like ethanol. jetir.org Research is ongoing to adapt these methods for the large-scale production of this compound, focusing on maximizing atom economy and reducing the generation of hazardous byproducts.

Key Goals for Green Synthesis Protocols:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Employing heterogeneous or recyclable catalysts to simplify product purification and reduce catalyst waste.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and lower energy consumption. researchgate.net

Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy).

Exploration of Continuous Flow Chemistry for Efficient and Scalable Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch processing. nih.gov The application of flow chemistry to the production of this compound and its derivatives promises enhanced efficiency, safety, and scalability. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, requires larger reactors | Simpler, by extending run time or parallelization |

| Safety | Higher risk with large volumes | Enhanced due to small reactor volumes, better heat management |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing nih.gov |

| Yield & Purity | Often lower and variable | Generally higher and more consistent nih.gov |

| Workup | Time-consuming, multi-step | Can be integrated with in-line purification, less time-consuming nih.gov |

Innovation in Catalytic Systems for Improved Functional Group Tolerance, Chemo- and Regioselectivity

The bromine atom on the pyridine (B92270) ring of this compound makes it an ideal substrate for various catalytic cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules. Future research is focused on developing novel catalytic systems that offer superior performance for these transformations.

Table 2: Key Catalytic Reactions and Innovations

| Reaction Type | Purpose | Innovation Focus |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds (e.g., attaching aryl or alkyl groups) | Developing air- and moisture-stable palladium pre-catalysts; ligands for room-temperature reactions. |

| Buchwald-Hartwig Amination | Forms C-N bonds (e.g., adding new amine functionalities) | Designing ligands that promote amination with a broad range of amines and ammonia (B1221849) equivalents with high selectivity. |

| Sonogashira Coupling | Forms C-C triple bonds (alkynylation) | Creating copper-free catalytic systems to avoid catalyst contamination and side reactions. |

| Heck Coupling | Forms C-C bonds with alkenes | Improving regioselectivity to control the position of the new bond on the alkene. |

Unlocking Novel Reactivity Through Strategic Molecular Design and Reaction Pathway Engineering

Beyond its use as a scaffold in cross-coupling reactions, the inherent reactivity of this compound can be harnessed to construct novel and complex heterocyclic systems. The strategic arrangement of the amino, bromo, and ester groups allows for innovative intramolecular and intermolecular cyclization reactions.

Reaction pathway engineering involves designing multi-step sequences where the product of one reaction becomes the substrate for the next, often in a one-pot fashion. For instance, the amino group and the ester can be manipulated to form fused ring systems. Research has shown that related 6-aminopyran-3-carboxylates can be converted into pyrano[2,3-d]pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net Similarly, the amino group can react with adjacent functionalities introduced at the bromine position to build diverse heterocyclic cores. This strategic approach transforms a simple building block into a precursor for unique and complex molecular architectures that would be difficult to synthesize otherwise.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation for Chemical Space Exploration

The discovery of new drugs and materials is accelerated by the ability to rapidly synthesize and screen large libraries of compounds. Automated synthesis platforms, often coupled with high-throughput experimentation (HTE), are revolutionizing this process. This compound is an ideal starting material for such platforms due to its potential for diversification through reactions at its bromo and amino positions.

Automated systems can perform a series of reactions in parallel, using robotic liquid handlers to dispense reagents and microreactors to carry out the chemical transformations. nih.gov By combining a stock solution of this compound with a diverse set of building blocks (e.g., boronic acids for Suzuki coupling or various amines for amination), hundreds or thousands of unique derivatives can be generated in a short period. These compound libraries can then be directly subjected to HTE screening for biological activity or desired material properties. This integration of automated synthesis and HTE allows for a much broader and faster exploration of the chemical space around the picolinate (B1231196) scaffold, significantly increasing the probability of discovering novel lead compounds. The development of fully automated continuous flow synthesis for other heterocycles provides a clear blueprint for how this technology can be applied. nih.gov

Q & A

Q. What are the established synthetic protocols for Ethyl 6-amino-4-bromopicolinate, and how can they be validated experimentally?

Methodological Answer: Synthesis typically involves bromination of ethyl 6-aminopicolinate using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Validation requires characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity at the 4-position and esterification integrity . Reproducibility hinges on documenting reaction parameters (e.g., stoichiometry, catalyst use) and cross-referencing spectral data with literature .

Q. What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Complementary methods include thin-layer chromatography (TLC) for rapid screening and differential scanning calorimetry (DSC) to detect polymorphic impurities. Quantification via -NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional validation .

Q. How can researchers design a robust stability study for this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH guidelines Q1A(R2), testing degradation under thermal (40–60°C), hydrolytic (acid/base), and oxidative (HO) stress. Use HPLC-MS to identify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Control humidity using desiccators and monitor via Karl Fischer titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing byproduct formation?

Methodological Answer: Employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions, while in-situ FTIR monitors intermediate formation. Byproducts (e.g., 5-bromo isomers) can be suppressed using directing groups or sterically hindered bases, validated by GC-MS or LC-MS .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) for this compound derivatives?

Methodological Answer: Contradictions arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Solvent effects are modeled using the Conductor-like Screening Model (COSMO). Validation involves comparing computed activation energies with experimental kinetic data (e.g., via Eyring plots) .

Q. What methodologies identify trace impurities in this compound batches, and how are their origins traced?

Methodological Answer: LC-MS/MS with MRM (Multiple Reaction Monitoring) detects impurities at ppm levels. Isotopic labeling or -enriched precursors track impurity pathways. Statistical batch comparison (PCA or PLS-DA) correlates impurities with synthetic variables (e.g., raw material sources, reaction time) .

Data Analysis & Reproducibility

Q. How should researchers address non-reproducible yields in scaled-up synthesis of this compound?

Methodological Answer: Scale-up discrepancies often stem from heat/mass transfer limitations. Use calorimetry (RC1e) to map exothermicity and adjust stirring rates/reactor geometry. Process Analytical Technology (PAT) tools (e.g., ReactIR) monitor intermediate concentrations in real time. Reproducibility requires strict adherence to Good Laboratory Practices (GLP) and batch documentation .

Q. What statistical approaches validate the significance of structure-activity relationship (SAR) studies involving this compound?

Methodological Answer: Multivariate analysis (e.g., Partial Least Squares regression) correlates structural descriptors (e.g., Hammett constants, steric parameters) with biological activity. Bootstrap resampling assesses model robustness, while Q and R values quantify predictive power. Outliers are investigated via residual plots and leverage metrics .

Experimental Design

Q. How can researchers design a high-throughput screening (HTS) assay for this compound’s catalytic applications?

Methodological Answer: HTS requires automated liquid handling for parallel reactions (96-/384-well plates). Use fluorescence- or UV-based assays to monitor reaction progress. Data normalization (e.g., Z-score) minimizes plate-to-plate variability. Hit validation involves dose-response curves (IC/EC) and counter-screening against common off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.